Cas no 851405-96-4 (2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)

2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
- 2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- 851405-96-4
- AB00669549-01
- AKOS024587151
- F0611-0611
-
- インチ: 1S/C19H17BrN2O3/c1-25-14-7-6-12-10-13(18(23)22-17(12)11-14)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23)
- InChIKey: HMMNDJFFEQEEGT-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(NCCC1C(NC2C=C(C=CC=2C=1)OC)=O)=O
計算された属性
- 精确分子量: 400.04225g/mol
- 同位素质量: 400.04225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 537
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4Ų
- XLogP3: 3.2
2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0611-0611-30mg |
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-96-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0611-0611-50mg |
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-96-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0611-0611-1mg |
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-96-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0611-0611-15mg |
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-96-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0611-0611-4mg |
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-96-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0611-0611-75mg |
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-96-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0611-0611-40mg |
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-96-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0611-0611-10μmol |
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-96-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0611-0611-20μmol |
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-96-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0611-2mg |
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-96-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamideに関する追加情報
Research Update on 2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS: 851405-96-4)
Recent studies on the compound 2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS: 851405-96-4) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique quinoline and benzamide moieties, has been investigated for its biological activities, particularly in the context of kinase inhibition and anticancer properties. The following sections provide a comprehensive overview of the latest research findings, methodologies, and implications for future applications.
The synthesis and characterization of 2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide have been detailed in recent publications, emphasizing its structural features and stability under physiological conditions. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's purity and structural integrity. These foundational studies are critical for ensuring reproducibility in subsequent biological assays.
In vitro studies have demonstrated the compound's efficacy as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. Notably, 2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide has shown selective inhibition against certain tyrosine kinases, which are often dysregulated in various cancers. Mechanistic studies using cell-based assays and molecular docking simulations have provided insights into its binding affinity and mode of action, suggesting potential for therapeutic development.
Further investigations into the compound's pharmacokinetic and pharmacodynamic properties are underway, with preliminary data indicating favorable absorption and distribution profiles in animal models. However, challenges related to metabolic stability and toxicity remain to be addressed. Researchers are exploring structural modifications to optimize its bioavailability and reduce off-target effects, which could enhance its clinical applicability.
The broader implications of this research extend beyond oncology, as the compound's scaffold may serve as a template for designing novel inhibitors for other diseases. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into preclinical and clinical trials. As the field advances, 2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide represents a compelling example of how chemical biology can bridge the gap between molecular discovery and therapeutic innovation.
851405-96-4 (2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide) Related Products
- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)
- 2059966-76-4(3-amino-5-methyl-1H-indazole-7-carboxylic acid)
- 1248213-10-6(1-(bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane)
- 1551366-89-2(2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid)
- 2138572-39-9(4,4-Dimethyl-3-{methyl[(1-methylcyclopropyl)methyl]amino}cyclohexan-1-ol)
- 1968000-75-0(Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-)
- 2172634-22-7(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid)
- 1248510-38-4(1(2H)-Azetecarboxylic acid, 1,1-dimethylethyl ester)
- 1049373-71-8(N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide)
- 888426-90-2(6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)




